molecular formula C10H17F3N2O3 B8269570 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate

Cat. No. B8269570
M. Wt: 270.25 g/mol
InChI Key: QVXXVWDKUIJRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C10H17F3N2O3 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate involves the reaction of N-methylcyclohexane-1-carboxamide with trifluoroacetic anhydride to form 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate.

Starting Materials
N-methylcyclohexane-1-carboxamide, Trifluoroacetic anhydride, Methanol, Diethyl ether, Sodium bicarbonate, Hydrochloric acid

Reaction
To a solution of N-methylcyclohexane-1-carboxamide (1.0 g, 6.5 mmol) in methanol (10 mL) was added trifluoroacetic anhydride (1.5 mL, 9.8 mmol) dropwise at 0°C., The reaction mixture was stirred at room temperature for 2 h., The solvent was evaporated under reduced pressure and the residue was dissolved in diethyl ether (20 mL)., The organic layer was washed with 5% sodium bicarbonate solution (10 mL) and then with water (10 mL)., The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure., The residue was dissolved in a mixture of diethyl ether and methanol (1:1, v/v) and treated with hydrochloric acid (1 M, 10 mL) at 0°C., The mixture was stirred at room temperature for 2 h and then filtered., The filtrate was evaporated under reduced pressure and the residue was dried under vacuum to give 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate as a white solid (1.5 g, 85%).

properties

IUPAC Name

4-amino-N-methylcyclohexane-1-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-10-8(11)6-2-4-7(9)5-3-6;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXVWDKUIJRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate

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